molecular formula C9H10ClN B1280505 3-Phenyl-2-propyn-1-amine hydrochloride CAS No. 30011-36-0

3-Phenyl-2-propyn-1-amine hydrochloride

Cat. No.: B1280505
CAS No.: 30011-36-0
M. Wt: 167.63 g/mol
InChI Key: NOXMJZCFMAEDRF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Phenyl-2-propyn-1-amine hydrochloride is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.

Mode of Action

This compound acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it interferes with the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been used in the creation of 2D perovskites for perovskite solar cells, demonstrating efficient and stable performance . Moreover, these solar cells showed a self-healing capability when placed in an inert atmosphere . .

Biochemical Analysis

Biochemical Properties

3-Phenyl-2-propyn-1-amine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of dopamine beta-hydroxylase . This enzyme is responsible for the conversion of dopamine to norepinephrine, a key neurotransmitter in the nervous system. By inhibiting this enzyme, this compound can modulate the levels of dopamine and norepinephrine, impacting various physiological processes. The compound interacts with the active site of dopamine beta-hydroxylase, preventing the enzyme from catalyzing the conversion of dopamine .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering neurotransmitter levels, which can affect cell signaling pathways, gene expression, and cellular metabolism . In particular, the inhibition of dopamine beta-hydroxylase leads to increased dopamine levels and decreased norepinephrine levels, which can impact neuronal communication and other cellular processes. This modulation of neurotransmitter levels can have various effects on different cell types, including neurons and other cells in the nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of dopamine beta-hydroxylase . This binding prevents the enzyme from converting dopamine to norepinephrine, leading to altered levels of these neurotransmitters. The inhibition of dopamine beta-hydroxylase by this compound is a key mechanism through which this compound influences biochemical and physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of dopamine beta-hydroxylase, resulting in long-term changes in neurotransmitter levels and cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively inhibits dopamine beta-hydroxylase without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruptions in neurotransmitter balance and potential neurotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve significant inhibition of dopamine beta-hydroxylase .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By inhibiting dopamine beta-hydroxylase, this compound affects the balance of dopamine and norepinephrine, which are critical components of these metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the localization and accumulation of this compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s function, as it may interact with different biomolecules depending on its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-propyn-1-amine hydrochloride can be achieved through various methods. One common approach involves the reaction of phenylacetylene with propargylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes purification steps such as recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-propyn-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropargylamine oxides, while reduction can produce different amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-propyn-1-amine hydrochloride is unique due to its combined structural features of a phenyl group, a propynyl group, and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .

Properties

IUPAC Name

3-phenylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXMJZCFMAEDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474700
Record name 3-Phenyl-2-propyn-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30011-36-0
Record name 3-Phenyl-2-propyn-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylprop-2-yn-1-amine hydrochloride
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